molecular formula C8H13N B589587 6-Azatricyclo[5.2.0.02,5]nonane CAS No. 132804-27-4

6-Azatricyclo[5.2.0.02,5]nonane

Cat. No.: B589587
CAS No.: 132804-27-4
M. Wt: 123.199
InChI Key: JITSDPIIKOCLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azatricyclo[5.2.0.02,5]nonane is a heterocyclic compound with the molecular formula C8H13N.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azatricyclo[5.2.0.02,5]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) under high pressure of carbon monoxide to ensure cyclization . Another method involves the use of N-bromosuccinimide (NBS) to form an aminoalkyl bromide intermediate, which then undergoes azacyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Azatricyclo[5.2.0.02,5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imines and lactams.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Lead tetraacetate (Pb(OAc)4), potassium carbonate (K2CO3), and carbon monoxide.

    Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide (NBS) and other halogenating agents.

Major Products Formed

    Oxidation: Imines and lactams.

    Reduction: Amine derivatives.

    Substitution: Halogenated compounds.

Scientific Research Applications

6-Azatricyclo[5.2.0.02,5]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Azatricyclo[5.2.0.02,5]nonane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The tricyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azatricyclo[52002,5]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

132804-27-4

Molecular Formula

C8H13N

Molecular Weight

123.199

InChI

InChI=1S/C8H13N/c1-3-7-5(1)6-2-4-8(6)9-7/h5-9H,1-4H2

InChI Key

JITSDPIIKOCLGP-UHFFFAOYSA-N

SMILES

C1CC2C1C3CCC3N2

Synonyms

6-Azatricyclo[5.2.0.02,5]nonane(9CI)

Origin of Product

United States

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